Pyrocatechol-4-ammonium sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxybenzenesulfonic acid monoammonium salt, also known as pyrocatechol-4-sulfonic acid ammonium salt, is an organic compound with the molecular formula C6H9NO5S. It is a derivative of catechol, where the sulfonic acid group is attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybenzenesulfonic acid monoammonium salt can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) using sulfuric acid or chlorosulfonic acid. The reaction typically involves heating catechol with the sulfonating agent under controlled conditions to introduce the sulfonic acid group at the 4-position of the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods
In industrial settings, the production of 3,4-dihydroxybenzenesulfonic acid monoammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybenzenesulfonic acid monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The hydroxyl groups and the sulfonic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
3,4-Dihydroxybenzenesulfonic acid monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-dihydroxybenzenesulfonic acid monoammonium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sulfonic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: Another sulfonated derivative of catechol with two sulfonic acid groups.
Hydroquinone monosulfonic acid potassium salt: A sulfonated derivative of hydroquinone with similar chemical properties.
Phenolsulfonic acid: A simpler sulfonated phenol with one sulfonic acid group
Uniqueness
3,4-Dihydroxybenzenesulfonic acid monoammonium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and sulfonic acid groups makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific applications .
Properties
Molecular Formula |
C6H7NO5S |
---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
(3,4-dihydroxyphenyl)sulfamic acid |
InChI |
InChI=1S/C6H7NO5S/c8-5-2-1-4(3-6(5)9)7-13(10,11)12/h1-3,7-9H,(H,10,11,12) |
InChI Key |
OBOQCKWXQWORRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.